molecular formula C9H6F6N2O2 B3336900 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline CAS No. 42379-55-5

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline

Cat. No. B3336900
CAS RN: 42379-55-5
M. Wt: 288.15
InChI Key: XHZPNTKSWUIZIB-UHFFFAOYSA-N
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Description

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline is a chemical compound that is used in scientific research for various purposes. It is commonly referred to as TFNA and is a member of the nitroaniline family of compounds. TFNA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 75-77°C. In

Mechanism of Action

TFNA reacts with ROS through a process called nucleophilic addition. The nitro group of TFNA acts as a nucleophile and attacks the ROS, forming a covalent bond. This reaction results in the formation of a fluorescent compound that emits light in the visible range. The intensity of the fluorescence is proportional to the amount of ROS present in the sample.
Biochemical and Physiological Effects:
TFNA has been shown to be non-toxic to cells and tissues at concentrations used in scientific research. It does not interfere with cellular functions and does not induce cell death. TFNA has been used to study the effects of ROS on various cellular processes such as apoptosis, autophagy, and inflammation.

Advantages and Limitations for Lab Experiments

TFNA is a highly sensitive and specific fluorescent probe for the detection of ROS. It has a low background fluorescence and does not interfere with cellular functions. TFNA can be used in live cells and tissues and can be detected using standard fluorescence microscopy or spectroscopy equipment. However, TFNA has some limitations such as its limited solubility in aqueous solutions and its sensitivity to pH and temperature changes.

Future Directions

TFNA has great potential for future scientific research in the field of oxidative stress and ROS biology. Some future directions include the development of new fluorescent probes based on TFNA, the use of TFNA in drug discovery for the treatment of ROS-related diseases, and the application of TFNA in the study of ROS in various model organisms such as zebrafish and mice.
In conclusion, 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline is a valuable tool for scientific research in the field of oxidative stress and ROS biology. Its high sensitivity and specificity make it an ideal fluorescent probe for the detection of ROS in cells and tissues. Further research on TFNA and its derivatives has the potential to advance our understanding of ROS biology and lead to the development of new treatments for ROS-related diseases.

Scientific Research Applications

TFNA is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. TFNA reacts with ROS to form a fluorescent compound that can be detected using fluorescence microscopy or spectroscopy. This technique has been used to study the role of ROS in various biological processes such as aging, cancer, and neurodegenerative diseases.

properties

IUPAC Name

2-nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2O2/c10-8(11,12)4-16-6-2-1-5(9(13,14)15)3-7(6)17(18)19/h1-3,16H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZPNTKSWUIZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655864
Record name 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline

CAS RN

42379-55-5
Record name 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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